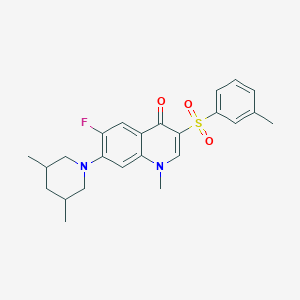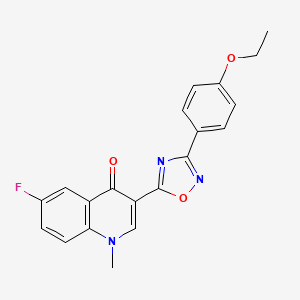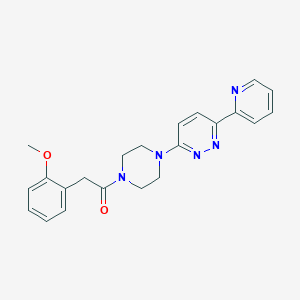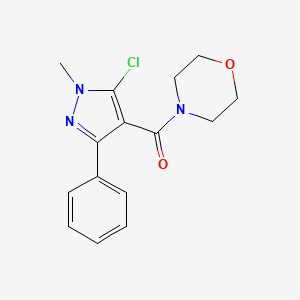
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone” is a chemical compound. The pyrazole ring in this compound is an important structural motif found in many biologically and pharmaceutically active compounds .
Synthesis Analysis
The compound was prepared in a series of syntheses to produce new pyrazole derivatives . It was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . X-Ray reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines and fused pyrazolo heterocycles via cyclocondensation reactions .Wissenschaftliche Forschungsanwendungen
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)(morpholino)methanone and its derivatives have been explored for their potential in medical imaging, specifically in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. A study detailed the synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis process involved several chemical steps leading to the preparation of the target tracer with high radiochemical yield and purity, indicating its potential for neuroimaging applications in Parkinson's disease research (Min Wang et al., 2017).
Antagonistic Activity at the CB1 Receptor
Another area of research involving derivatives of this compound focuses on their activity at cannabinoid receptors. Specifically, studies have identified compounds such as SR141716A, acting as inverse agonists at the human cannabinoid CB1 receptor. This research contributes to the understanding of the pharmacological modulation of the CB1 receptor and the potential therapeutic applications of these compounds in conditions influenced by cannabinoid receptor activity (R. Landsman et al., 1997).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds featuring the this compound structure have been reported. Such research efforts are aimed at developing new molecules with potential pharmacological activities. For example, the synthesis of novel pyrazoline derivatives has been investigated for their anti-inflammatory and antibacterial properties, showcasing the versatility of this chemical structure in medicinal chemistry (P. Ravula et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of this compound have been evaluated for their corrosion inhibition properties. Research has demonstrated that certain pyrazole derivatives effectively inhibit corrosion on mild steel in hydrochloric acid solution, suggesting applications beyond pharmacology and into materials science (M. Yadav et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-14(16)12(15(20)19-7-9-21-10-8-19)13(17-18)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGASZZXZZDFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
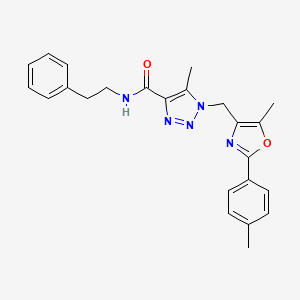

![N1-(3-chlorophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2956096.png)
![6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime](/img/structure/B2956097.png)
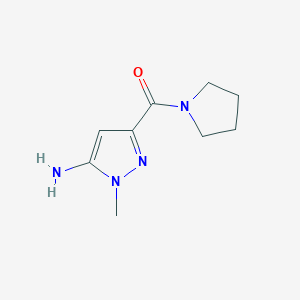
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
![N-benzyl-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2956101.png)

